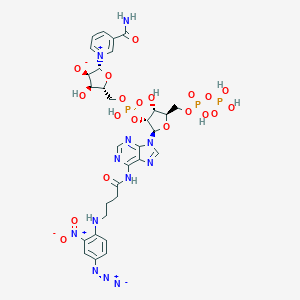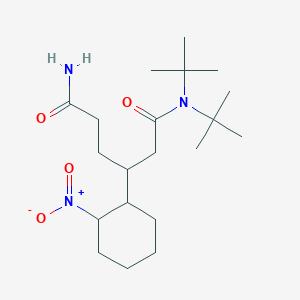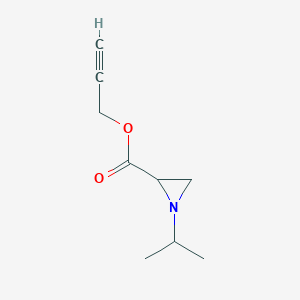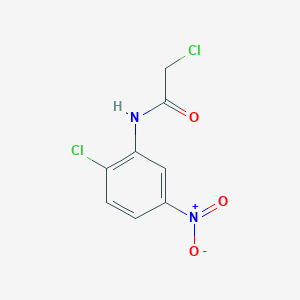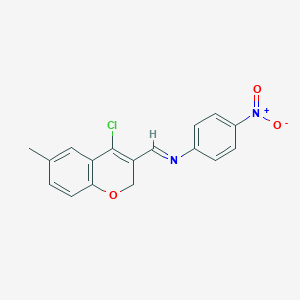
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyran, also known as Nitrobenzopyran, is a synthetic compound that belongs to the class of benzopyran derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes. Its unique chemical structure makes it a promising candidate for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and endothelial cells. 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. It has also been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran has some limitations for use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological effects and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran. One potential direction is the development of new drugs and therapeutic agents based on its unique chemical structure and biological activities. Another direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further research is needed to fully elucidate the mechanism of action of 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran and its potential applications in various fields of scientific research.
Synthesemethoden
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran can be synthesized through a multistep process, starting with the reaction of 4-chloro-2-methylphenol with ethyl acetoacetate in the presence of sodium ethoxide to form 4-chloro-6-methyl-2-oxocyclohexa-2,5-dien-1-ylidene ethyl acetate. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of piperidine to form the final product, 4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyranran. The synthesis method has been optimized to achieve a high yield and purity of the product.
Eigenschaften
CAS-Nummer |
110361-35-8 |
|---|---|
Molekularformel |
C17H13ClN2O3 |
Molekulargewicht |
328.7 g/mol |
IUPAC-Name |
1-(4-chloro-6-methyl-2H-chromen-3-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C17H13ClN2O3/c1-11-2-7-16-15(8-11)17(18)12(10-23-16)9-19-13-3-5-14(6-4-13)20(21)22/h2-9H,10H2,1H3 |
InChI-Schlüssel |
DGAXVXVPSZZJBE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OCC(=C2Cl)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC2=C(C=C1)OCC(=C2Cl)C=NC3=CC=C(C=C3)[N+](=O)[O-] |
Synonyme |
4-Chloro-6-methyl-3-(N-(4-nitrophenyl)iminomethyl)(2H)benzopyran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



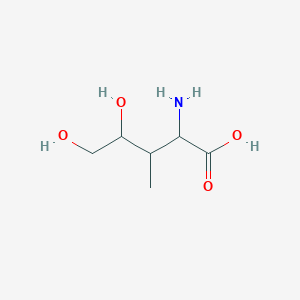

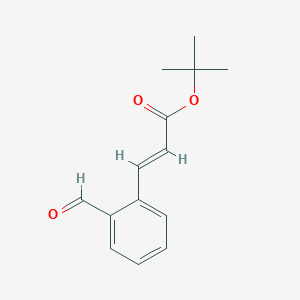
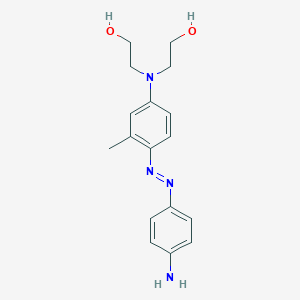
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)

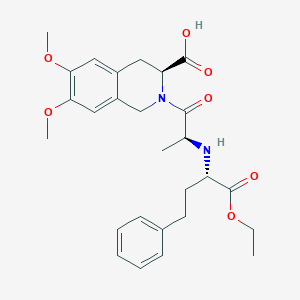

![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)
